![molecular formula C10H10N2O4 B1273894 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid CAS No. 49671-84-3](/img/structure/B1273894.png)
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Descripción general
Descripción
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid (3-BH-DHP) is an organic compound belonging to the class of benzimidazoles. It has a molecular weight of 218.24 g/mol and a molecular formula of C9H10N2O4. It is a colorless, odorless, and water-soluble solid that has a melting point of 181-183°C. 3-BH-DHP has been widely studied due to its potential applications in a variety of scientific fields, including biochemistry and physiology.
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs) Synthesis
Benzimidazole derivatives are pivotal in the synthesis of MOFs due to their ability to act as organic linkers. These frameworks are highly valued for their crystallinity, structural versatility, and controlled porosity. For instance, the synthesis of MOFs using benzimidazole-based linkers has shown promise in enhancing CO2 adsorption capacity, which is crucial for carbon capture and storage applications . The high porosity of these MOFs also contributes to their selectivity in gas separation processes, making them suitable for environmental and energy-related applications.
Antimicrobial Agents
The structure of benzimidazole is conducive to the development of new antimicrobial agents. Research has indicated that certain benzimidazole derivatives exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. This is particularly relevant in the context of increasing bacterial resistance to existing antibiotics . The hybrid molecules created by combining benzimidazole with other heterocyclic structures have been shown to possess high affinity to bacterial targets, offering a pathway to novel antibacterial drug candidates.
Pharmacological Applications
Benzimidazole compounds have been explored for their potential as antitumor agents. The design and synthesis of new derivatives, such as 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one, have been evaluated for their pharmacological properties. These studies aim to develop compounds with selective cytotoxicity towards cancer cells, thereby contributing to the field of cancer therapy .
Enzyme Inhibition
The benzimidazole moiety is a key component in the design of enzyme inhibitors. For example, derivatives of benzimidazole have been investigated for their ability to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme associated with bacterial growth and survival. Inhibitors targeting TrmD could serve as a basis for developing new classes of antibiotics, addressing the challenge of antibiotic resistance .
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-7(8(14)10(15)16)9-11-5-3-1-2-4-6(5)12-9/h1-4,7-8,13-14H,(H,11,12)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOWVFMEVIDAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385219 | |
Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
CAS RN |
49671-84-3 | |
Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.